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Introduction
Z-Val-Lys-Met-AMC is a fluorogenic peptide substrate utilized in the determination of enzyme

kinetics for a variety of proteases. The principle of its use lies in the cleavage of the amide

bond between the peptide and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon

enzymatic cleavage, free AMC is released, which fluoresces intensely at approximately 440-

460 nm when excited at 360-380 nm. The rate of increase in fluorescence is directly

proportional to the enzyme's activity, allowing for the sensitive quantification of its kinetic

parameters. This substrate is particularly relevant for studying enzymes implicated in major

cellular processes and disease pathologies, including the proteasome, cathepsins, and β-

secretase (BACE1).

Applications
The versatility of Z-Val-Lys-Met-AMC makes it a valuable tool in various research and drug

development contexts:

Proteasome Activity Assays: The 26S proteasome is a large multi-catalytic protease complex

responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular

processes such as cell cycle regulation, signal transduction, and apoptosis. The

chymotrypsin-like activity of the proteasome can be assayed using Z-Val-Lys-Met-AMC.[1]
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This is particularly relevant in cancer research and neurodegenerative diseases where

proteasome function is often dysregulated.

Cathepsin B Kinetics: Cathepsin B is a lysosomal cysteine protease involved in protein

turnover. However, its dysregulation and extracellular activity are associated with cancer

invasion and metastasis, as well as inflammatory diseases. Z-Val-Lys-Met-AMC can be

used as a substrate to study the kinetics of cathepsin B and to screen for its inhibitors.[2][3]

β-Secretase (BACE1) Activity: BACE1 is a key enzyme in the amyloidogenic pathway that

leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of

Alzheimer's disease. The peptide sequence Val-Lys-Met mimics a cleavage site in the

amyloid precursor protein (APP).[3] Therefore, Z-Val-Lys-Met-AMC serves as a useful

substrate for high-throughput screening of BACE1 inhibitors.

Quantitative Data
While specific kinetic parameters for Z-Val-Lys-Met-AMC are not extensively documented in

publicly available literature, the following table provides kinetic constants for similar fluorogenic

substrates with the target enzymes. These values can serve as a valuable reference for

experimental design and data interpretation.

Enzyme Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Proteasome

(20S,

Chymotrypsin

-like)

Suc-Leu-Leu-

Val-Tyr-AMC
~31 0.84-1.2

26,000-

38,700

(Stein et al.,

1996)

Cathepsin B

(Human)

Z-Phe-Arg-

AMC
2.6 - 225 - -

(Hook et al.,

2023)

Cathepsin B

(Human)

Z-Arg-Arg-

AMC
2.6 - 225 - -

(Hook et al.,

2023)

BACE1

MCA-Glu-Val-

Lys-Met-Asp-

Ala-Glu-Phe

- - -
(Li et al.,

2004)
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Note: The kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature,

buffer composition). The values presented are for comparative purposes. It is recommended

that researchers determine these constants under their specific experimental conditions.

Experimental Protocols
This section provides a generalized protocol for determining enzyme kinetics using Z-Val-Lys-
Met-AMC. This protocol should be optimized for each specific enzyme and experimental setup.

Materials and Reagents
Z-Val-Lys-Met-AMC substrate

Purified enzyme (e.g., Proteasome, Cathepsin B, BACE1)

Enzyme-specific assay buffer (see below for examples)

Dimethyl sulfoxide (DMSO) for substrate stock solution

Black, flat-bottom 96-well microplates

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460

nm

Incubator or temperature-controlled plate reader

AMC standard for calibration

Example Assay Buffers:
Proteasome Chymotrypsin-like Activity: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1

mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

Cathepsin B Activity: 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 2 mM DTT.

BACE1 Activity: 50 mM sodium acetate, pH 4.5, with 0.1% Triton X-100.

Procedure
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Preparation of Reagents:

Prepare a 10 mM stock solution of Z-Val-Lys-Met-AMC in DMSO. Store at -20°C,

protected from light.

Prepare the appropriate assay buffer and store at 4°C.

Prepare a series of dilutions of the purified enzyme in the assay buffer. The optimal

enzyme concentration should be determined empirically to ensure a linear reaction rate

over the desired time course.

Prepare a standard curve of free AMC in the assay buffer to convert relative fluorescence

units (RFU) to the concentration of the product formed.

Enzyme Assay:

In a black 96-well microplate, add the assay buffer to each well.

Add the diluted enzyme to the appropriate wells. Include wells with buffer only as a blank

control.

To initiate the reaction, add a series of concentrations of the Z-Val-Lys-Met-AMC
substrate to the wells. The final DMSO concentration should be kept low (typically <1%) to

avoid enzyme inhibition.

Immediately place the plate in a fluorescence microplate reader pre-set to the desired

temperature (e.g., 37°C).

Data Acquisition:

Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) at

regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Ensure the

reaction is in the initial linear phase.

Data Analysis:

Subtract the background fluorescence (from the blank wells) from the fluorescence

readings of the reaction wells.
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Convert the RFU values to the concentration of AMC released using the AMC standard

curve.

Calculate the initial reaction velocity (V₀) for each substrate concentration from the slope

of the linear portion of the product concentration versus time plot.

Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the

Michaelis-Menten equation to determine the Km and Vmax values: V₀ = (Vmax * [S]) / (Km

+ [S])

Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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